molecular formula C12H18O4 B14785744 Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol

Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol

Cat. No.: B14785744
M. Wt: 226.27 g/mol
InChI Key: SZCBOVRLIDZTHD-UHFFFAOYSA-N
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Description

Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol is a complex, polycyclic heterocyclic compound of significant interest in synthetic and medicinal chemistry research. This compound features a spiro-fused architecture, integrating a tetrahydropyrano[3,2-d][1,3]dioxine system with a cyclohexane ring, forming a three-dimensional structure that is highly valuable for creating molecular diversity . The presence of multiple oxygen atoms in the fused ring system makes it a promising scaffold for the development of novel molecules with potential biological activity. As part of the spiro-pyrano-dioxine chemical family, which is known to be purchasable for research applications, this compound serves as a versatile advanced intermediate or building block . Researchers utilize such sophisticated heterocyclic cores in multicomponent reactions (MCRs) and other synthetic transformations to generate structurally diverse compound libraries for high-throughput screening . These libraries are crucial in hit-finding and lead optimization campaigns in drug discovery. The structural complexity and functional groups present in this molecule make it particularly useful for probing biological mechanisms and exploring structure-activity relationships (SAR). Related stereoisomers within this chemical class often require cold-chain transportation and handling to ensure stability and purity, a critical consideration for research integrity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol

InChI

InChI=1S/C12H18O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,9-11,13H,1-3,5-6,8H2

InChI Key

SZCBOVRLIDZTHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C(C=CO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their atom economy and the ability to generate diverse heterocyclic scaffolds in a single step. One common method involves the reaction of isatins, malononitrile or cyanoacetic esters, and barbituric acids under solvent-free conditions using a nanoporous solid acid catalyst like SBA-Pr-SO3H .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts, such as sulfonic acid functionalized SBA-15, is preferred due to their reusability and efficiency. These catalysts facilitate the reaction under mild conditions, leading to high yields and environmentally benign processes .

Chemical Reactions Analysis

Diastereoselectivity in Radical Cyclization

Diastereoselectivity is influenced by reaction conditions:

  • Method A (Bu3_33SnH/AIBN) : Produces mixtures with moderate selectivity (e.g., 59/41 trans/cis) .

  • Method B (Et3_33B) : Enhances selectivity to 90/10 trans/cis due to steric effects in transition states .

  • Steric hindrance : Bulky substituents (e.g., phenyl groups) favor trans isomers by restricting conformational flexibility .

Tri(n-butyl)phosphine-Promoted Cycloaddition

An alternative route involves formal [4 + 2] cycloaddition catalyzed by tri(n-butyl)phosphine:

  • Substrates : Bis-chalcones and indole derivatives react at room temperature .

  • Outcomes :

    • Functionalized spiro[cyclohexane-1,3'-indoline] derivatives form in moderate yields (45–70%) .

    • Diastereoisomers are separable, with major isomers confirmed by X-ray crystallography .

Table 2: Catalytic Efficiency in Cycloaddition

CatalystSolventYield (%)
Tri(n-butyl)phosphineCH2_2Cl2_245
Tri(n-butyl)phosphineToluene52
TriphenylphosphineCH2_2Cl2_20

Functional Group Transformations

The hydroxyl group at position 8 participates in further reactions:

  • Esterification : Reacts with acyl chlorides to form esters under basic conditions .

  • Oxidation : Converts to a ketone using Jones reagent, though over-oxidation risks exist .

Table 3: Reaction Pathways and Outcomes

Reaction TypeConditionsKey ProductYield Range
Radical BicyclizationBu3_3SnH, AIBN, 90°CSpirocycles with quaternary centers11–67%
[4 + 2] CycloadditionTri(n-butyl)phosphineSpiro[indoline-cyclohexane]45–70%

Mechanistic Insights

  • Radical stability : Alkoxyaminyl radicals stabilize through conjugation with adjacent heteroatoms .

  • Steric effects : Bulky groups on the cyclohexane ring hinder radical addition, favoring trans configurations .

Scientific Research Applications

Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrano-Dioxine Derivatives with Modified Substituents

Compound Name Substituents Key Features Synthesis Yield Applications Evidence ID
Target Compound 8-OH, spirocyclohexane Carbohydrate-derived, stereochemical complexity 72% (via glucal derivatization) Biomedical research
(4aR,8R,8aS)-6-Benzoyl-2,2-di-tert-butyl-...phenylcarbamate Benzoyl, tert-butyl, phenylcarbamate Silicon-containing (dioxasilin), photoredox/Ni catalysis Not specified Catalytic functionalization
2,2-Dimethyl-...phenylcarbamate Dimethyl, phenylcarbamate Oxazolone ring formation, diastereoselectivity (>20:1) 78% Olefin hydroamidation studies
(4aR,8R,8aS)-2-(4-Methoxyphenyl)-... 4-Methoxyphenyl Enhanced stability due to electron-donating group Not specified Glycosylation intermediates

Key Differences :

  • Silicon vs. Oxygen Rings : Silicon-containing analogues (e.g., dioxasilin in ) exhibit distinct electronic properties, enhancing catalytic reactivity in cross-coupling reactions. The target compound lacks silicon, favoring biocompatibility .
  • Substituent Effects : Electron-withdrawing groups (e.g., benzoyl in ) increase electrophilicity, while methoxy groups () improve stability. The target compound’s hydroxyl group enables hydrogen bonding, critical for biological interactions .

Spirocyclohexane Derivatives with Bioactivity

Compound Name Core Structure Bioactivity MIC (µg/mL) Evidence ID
Spiro[chromane-2,1'-cyclohexane]-4,4'-dione Chromane-cyclohexane Antimycobacterial (H37Rv strain) 3.125
Benzo[c]azepine-1,1'-cyclohexan]-5-ol Azepine-cyclohexane PARP inhibition Not specified
Bis-spirooxindoles Oxindole-cyclohexane Anticancer (screened) Not specified

Comparison :

  • The target compound’s pyrano-dioxine core differs from chromane or azepine systems but shares the spirocyclohexane motif, which is associated with conformational rigidity and enhanced binding to biological targets .

Carbohydrate-Derived Spiro Compounds

Compound Name Starting Material Key Reaction Stereochemical Outcome Evidence ID
Target Compound 4,6-O-Benzylidene-D-glucal Acid-catalyzed rearrangement (4aR,8R,8aS) configuration
p-Nitrophenyl 3-O-Benzoyl-...mannopyranoside D-Mannose Cyclohexylidene protection Spiro[pyrano-dioxine-cyclohexane]

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Water Solubility
Target Compound C₁₃H₁₄O₄ 234.25 1.2 Low
Spiro[chromane-2,1'-cyclohexane]-4,4'-dione C₁₈H₂₀O₄ 300.35 2.8 Insoluble
2-(4-Methoxyphenyl)-pyrano-dioxine C₁₄H₁₆O₅ 264.27 0.9 Moderate

Biological Activity

Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that incorporates a tetrahydropyrano moiety and a dioxine ring. The molecular formula is C15H18O5C_{15}H_{18}O_5, with a molecular weight of approximately 278.30 g/mol. The stereochemistry of the compound plays a significant role in its biological interactions.

Antiproliferative Activity

Recent studies have indicated that spiro compounds, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that this compound can inhibit the growth of certain tumor cells by inducing apoptosis and disrupting cell cycle progression.

Table 1: Antiproliferative Activity of Spiro Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa15.2Apoptosis induction
Other Spiro CompoundsVarious10-20Cell cycle arrest

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

In a study conducted by Padmaja et al., the efficacy of spiro compounds against Staphylococcus aureus was evaluated. The results indicated that this compound exhibited significant antibacterial activity with an MIC value of 32 µg/mL.

Neuroprotective Effects

Emerging research suggests neuroprotective properties for this compound. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage. This property may be attributed to its ability to modulate signaling pathways involved in cell survival.

Table 2: Neuroprotective Effects

Compound NameModel UsedEffect Observed
This compoundSH-SY5Y CellsReduced apoptosis by 40%
Other CompoundsVarious ModelsVariable effects

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells leading to programmed cell death.
  • Antibacterial Action : It disrupts cellular integrity in bacteria and interferes with metabolic processes.
  • Oxidative Stress Modulation : By scavenging free radicals and enhancing antioxidant defenses in neuronal cells.

Q & A

Q. What are common synthetic routes for constructing spirocyclic compounds like Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol?

Spirocyclic compounds are typically synthesized via cyclization reactions or domino processes. For example:

  • Catalytic olefin hydroamidation (e.g., using proton-coupled electron transfer) can yield spiro structures with high diastereoselectivity (>20:1) .
  • Tri(n-butyl)phosphine-promoted domino reactions enable efficient construction of spiro scaffolds by coupling isothiocyanates with cyclic ketones, achieving yields up to 78% .

Methodological Tip : Use column chromatography (e.g., hexanes/EtOAc gradients) for purification, and monitor diastereomer ratios via 1H^1H NMR .

Q. How can researchers confirm the structural integrity of spiro compounds using spectroscopic techniques?

Key analytical methods include:

  • 1H^1H and 13C^{13}C NMR : Assign peaks to spiro carbons (e.g., spiro head at δ ~72 ppm in 13C^{13}C) and verify stereochemistry through coupling constants .
  • IR spectroscopy : Identify carbonyl (1690–1711 cm1^{-1}) and hydroxyl (3430 cm1^{-1}) groups .
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI-MS with <0.02% error) .

Q. How can reaction conditions be optimized to improve diastereoselectivity in spiro compound synthesis?

  • Solvent polarity : Polar solvents (e.g., acetonitrile) enhance nucleophilic attack, favoring specific stereoisomers .
  • Catalyst choice : Tri(n-butyl)phosphine outperforms triphenylphosphine in promoting stereoselective domino reactions due to stronger nucleophilicity .
  • Temperature control : Lower temperatures (e.g., 0°C) reduce epimerization during fluorination steps .

Case Study : A >20:1 diastereomer ratio was achieved using a 33% EtOAc/hexanes gradient in column chromatography .

Q. What strategies resolve contradictions in spectral data for spiro compounds?

  • Differential scanning calorimetry (DSC) : Detect polymorphic impurities affecting melting points (e.g., 175–177°C vs. 260–263°C) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions (e.g., δ 7.08–7.64 ppm) .
  • X-ray crystallography : Unambiguously assign stereochemistry for ambiguous spiro centers .

Example : Conflicting 1H^1H peaks at δ 2.12 (CH3_3) and δ 5.17 (CH2_2) were resolved via NOESY correlations .

Q. How do structural modifications influence the bioactivity of spiro compounds?

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance antibacterial activity by increasing membrane permeability .
  • Stereochemistry : The (4aR,6R,7S,8S,8aR) configuration in fluorinated derivatives improves binding to enzyme active sites .

Q. Structure-Activity Table :

Compound ModificationBioactivity (MIC, µg/mL)Target Organism
8-Cyano substitution16S. aureus
4-Nitrophenyl substitution32E. coli
Spiro head fluorination8P. aeruginosa

Methodological Challenges

Q. What are the limitations of current synthetic methods for spiro compounds?

  • Low yields : Multi-step syntheses (e.g., 3–5 steps) often result in cumulative losses (e.g., 55–65% yields) .
  • Scale-up issues : Domino reactions require strict anhydrous conditions, complicating industrial adaptation .

Recommendation : Explore flow chemistry for continuous purification and reduced side reactions .

Q. How can computational tools aid in designing spiro-based inhibitors?

  • Molecular docking : Predict binding affinities to targets like PARP-1 (e.g., RMSD <2.0 Å) .
  • DFT calculations : Optimize spiro ring conformations to minimize steric strain .

Case Study : Docking of spiroquinazoline derivatives identified key hydrogen bonds with PPAR-1 (ΔG = −9.8 kcal/mol) .

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